molecular formula C11H18N2O3 B2513510 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine CAS No. 1397006-60-8

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine

Cat. No.: B2513510
CAS No.: 1397006-60-8
M. Wt: 226.276
InChI Key: RTDGOBNIODRTGE-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine is a hydrazine derivative featuring a 2,3,4-trimethoxyphenyl group attached to an ethylhydrazine backbone. For instance, , and 6 describe the use of 3,4,5-trimethoxybenzylidene intermediates in synthesizing hydrazine derivatives via condensation reactions with phenyl hydrazine or aryl hydrazides . These methods suggest that the target compound could be synthesized through analogous pathways, leveraging the reactivity of the hydrazine group with carbonyl-containing precursors.

The compound’s structural uniqueness lies in the 2,3,4-trimethoxy substitution pattern on the phenyl ring, which distinguishes it from other trimethoxy isomers (e.g., 3,4,5-trimethoxy derivatives commonly found in combretastatin analogs ).

Properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-7(13-12)8-5-6-9(14-2)11(16-4)10(8)15-3/h5-7,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDGOBNIODRTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine in the presence of an acid catalyst.

    Step 2: Purification of the resulting product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Hydrazones, azines.

    Reduction Products: Amines, reduced hydrazine derivatives.

    Substitution Products: Substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

1-(2,3,4-Trimethoxyphenyl)ethylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Hydrazine derivatives with aromatic substituents are widely studied for their diverse pharmacological properties. Key structural analogs include:

(1E,2E)-1,2-Bis(2,3,4-trimethoxybenzylidene)hydrazine ():

  • Structure : A bis-benzylidene hydrazine with two 2,3,4-trimethoxybenzylidene groups.
  • Key Difference : The presence of two aromatic moieties instead of one ethylhydrazine-linked phenyl group.
  • Implications : Enhanced π-π stacking interactions may improve binding to biological targets, though increased steric bulk could reduce solubility .

4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives (): Structure: Thiazole ring conjugated to a hydrazone group and nitrophenyl substituents. Key Difference: Replacement of the trimethoxyphenyl group with a nitro-substituted phenyl and a thiazole ring. Implications: The electron-withdrawing nitro group and heterocyclic thiazole may enhance antioxidant and monoamine oxidase (MAO) inhibitory activities .

(4-Ethylphenyl)hydrazine hydrochloride ():

  • Structure : A simple hydrazine derivative with a 4-ethylphenyl group.
  • Key Difference : Lack of methoxy substitutions and a simpler alkyl chain.
  • Implications : Reduced steric and electronic complexity may limit target specificity compared to trimethoxy analogs .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Backbone Key Structural Features Reported Activities References
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine 2,3,4-Trimethoxyphenyl, ethylhydrazine Single trimethoxy group, linear chain Not explicitly reported N/A
(1E,2E)-1,2-Bis(2,3,4-TMBz)hydrazine Two 2,3,4-TMBz groups, hydrazine Symmetric benzylidene, conjugated system Crystallographic data only
4-(3-Nitrophenyl)thiazol-2-ylhydrazones Thiazole, nitrophenyl, hydrazone Heterocyclic ring, nitro group Antioxidant, MAO-B inhibition
(4-Ethylphenyl)hydrazine hydrochloride 4-Ethylphenyl, hydrazine Simple alkyl substituent Intermediate in synthesis

Notes on Comparative Analysis

  • Substituent Positioning : The 2,3,4-trimethoxy configuration may confer distinct electronic properties compared to 3,4,5-trimethoxy analogs, impacting solubility and target binding .
  • Biological Gaps: While thiazolylhydrazones and combretastatin analogs are well-characterized, the biological profile of 1-(2,3,4-trimethoxyphenyl)ethylhydrazine remains underexplored.
  • Synthetic Feasibility : and suggest viable routes for synthesizing such compounds via hydrazine-carbonyl condensations, enabling scalable production for further testing .

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